2H-Pyridazin-3-one, 2-[(diphenylamino)methyl]-6-hydroxy-
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Overview
Description
2-[(DIPHENYLAMINO)METHYL]-6-HYDROXY-3(2H)-PYRIDAZINONE is a heterocyclic compound that belongs to the pyridazinone family. Pyridazinones are known for their diverse pharmacological activities and have been extensively studied for their potential therapeutic applications. This compound, in particular, has garnered interest due to its unique chemical structure and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(DIPHENYLAMINO)METHYL]-6-HYDROXY-3(2H)-PYRIDAZINONE typically involves the reaction of diphenylamine with a suitable aldehyde to form the intermediate Schiff base, which is then cyclized with hydrazine hydrate to yield the desired pyridazinone derivative. The reaction conditions often include:
Solvent: Ethanol or methanol
Temperature: Reflux conditions
Catalyst: Acidic or basic catalysts, such as hydrochloric acid or sodium hydroxide
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-[(DIPHENYLAMINO)METHYL]-6-HYDROXY-3(2H)-PYRIDAZINONE can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding quinones
Reduction: Formation of dihydropyridazinone derivatives
Substitution: Introduction of different substituents at the nitrogen or carbon atoms
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide under acidic conditions
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents
Substitution: Halogenating agents like thionyl chloride or bromine
Major Products Formed
Oxidation: Quinone derivatives
Reduction: Dihydropyridazinone derivatives
Substitution: Halogenated pyridazinone derivatives
Scientific Research Applications
2-[(DIPHENYLAMINO)METHYL]-6-HYDROXY-3(2H)-PYRIDAZINONE has been explored for various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex heterocyclic compounds
Biology: Investigated for its potential antimicrobial and anticancer activities
Medicine: Studied for its potential use as an anti-inflammatory and analgesic agent
Industry: Used in the development of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of 2-[(DIPHENYLAMINO)METHYL]-6-HYDROXY-3(2H)-PYRIDAZINONE involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by:
Inhibiting enzymes: Such as cyclooxygenase, leading to anti-inflammatory effects
Interacting with receptors: Such as GABA receptors, contributing to its potential anxiolytic and anticonvulsant activities
Modulating signaling pathways: Involved in cell proliferation and apoptosis, which may explain its anticancer properties
Comparison with Similar Compounds
Similar Compounds
Pyridazinone derivatives: Such as 4-ethoxy-2-methyl-5-morpholino-3(2H)-pyridazinone (emorfazone)
Other heterocycles: Such as pyrimidinones and pyrazinones
Uniqueness
2-[(DIPHENYLAMINO)METHYL]-6-HYDROXY-3(2H)-PYRIDAZINONE stands out due to its unique combination of a diphenylamine moiety and a hydroxyl group, which may contribute to its distinct pharmacological profile. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a compound of significant interest in scientific research.
Properties
Molecular Formula |
C17H15N3O2 |
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Molecular Weight |
293.32 g/mol |
IUPAC Name |
2-[(N-phenylanilino)methyl]-1H-pyridazine-3,6-dione |
InChI |
InChI=1S/C17H15N3O2/c21-16-11-12-17(22)20(18-16)13-19(14-7-3-1-4-8-14)15-9-5-2-6-10-15/h1-12H,13H2,(H,18,21) |
InChI Key |
ZFMLKWCZAUEDOS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N(CN2C(=O)C=CC(=O)N2)C3=CC=CC=C3 |
Origin of Product |
United States |
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